molecular formula C15H22N4 B15049532 N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine

N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B15049532
M. Wt: 258.36 g/mol
InChI Key: VYWOMHUQJQDORK-UHFFFAOYSA-N
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Description

N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a dimethylaminophenyl group, an ethyl group, and a methyl group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

Molecular Formula

C15H22N4

Molecular Weight

258.36 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1-ethyl-3-methylpyrazol-4-amine

InChI

InChI=1S/C15H22N4/c1-5-19-11-15(12(2)17-19)16-10-13-6-8-14(9-7-13)18(3)4/h6-9,11,16H,5,10H2,1-4H3

InChI Key

VYWOMHUQJQDORK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1-ethyl-3-methyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, time, and pH, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine
  • 4-(dimethylamino)benzaldehyde
  • 1-ethyl-3-methyl-1H-pyrazol-4-amine

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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